AG-012986

Oncology Kinase Inhibitor Selectivity Enzymatic Assay

AG-012986 is a synthetic small-molecule pan-cyclin-dependent kinase (CDK) inhibitor, chemically defined as 4-((4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl)amino)-N-((1R)-2-(dimethylamino)-1-methylethyl)benzamide. It is a multitargeted agent with verified inhibitory activity against CDK1, CDK2, CDK4/6, CDK5, and CDK9, demonstrating selectivity over a broad panel of non-CDK kinases.

Molecular Formula C16H12F2N4O3S2
Molecular Weight 410.4 g/mol
CAS No. 223784-75-6
Cat. No. B1664413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-012986
CAS223784-75-6
SynonymsAG-012986
Molecular FormulaC16H12F2N4O3S2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
InChIInChI=1S/C16H12F2N4O3S2/c17-10-2-1-3-11(18)12(10)13(23)14-15(19)22-16(26-14)21-8-4-6-9(7-5-8)27(20,24)25/h1-7H,19H2,(H,21,22)(H2,20,24,25)
InChIKeyBWWQFAUYHCRZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement-Ready Profile: AG-012986 (CAS 486414-35-1) as a Multitargeted Pan-CDK Inhibitor


AG-012986 is a synthetic small-molecule pan-cyclin-dependent kinase (CDK) inhibitor, chemically defined as 4-((4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl)amino)-N-((1R)-2-(dimethylamino)-1-methylethyl)benzamide [1]. It is a multitargeted agent with verified inhibitory activity against CDK1, CDK2, CDK4/6, CDK5, and CDK9, demonstrating selectivity over a broad panel of non-CDK kinases [2]. It is critical to note that the CAS number 223784-75-6 is frequently misassigned in vendor databases; the correct CAS for the characterized AG-012986 molecule is 486414-35-1, while 223784-75-6 corresponds to the structurally distinct compound AG-12286 .

Why Generic CDK Inhibitors Cannot Replace AG-012986 in Target-Specific Studies


Simply substituting AG-012986 with another pan-CDK inhibitor like flavopiridol or seliciclib introduces significant experimental variability due to fundamental differences in target residence time, selectivity fingerprints, and off-target liability profiles. AG-012986 exhibits a unique split between nanomolar CDK inhibition (Ki <100 nM) and high selectivity against non-CDK kinases (Ki >1,000–10,000 nM) [1]. In contrast, clinical comparators such as flavopiridol operate at higher IC50 ranges (0.1–0.4 µM) and carry distinct secondary pharmacology, particularly concerning p38 MAPK-mediated off-target immune cell toxicity, which was a development-limiting characteristic uniquely profiled for AG-012986 [2]. These quantifiable pharmacological gaps preclude a reliable one-to-one substitution in mechanistic or translational assays.

Quantitative Evidence Comparison: AG-012986 Versus Closest CDK Inhibitor Analogs


Nanomolar CDK Affinity Profile Compared to First-Generation Pan-CDK Inhibitor Flavopiridol

AG-012986 achieves low nanomolar equilibrium binding affinities (Ki) across its primary CDK targets, which are considerably tighter than the reported IC50 values of the first-generation pan-CDK inhibitor flavopiridol. Specifically, AG-012986 exhibits Ki values of 9.2 nM (CDK4/cyclin D3), 94 nM (CDK2/cyclin A), and 44 nM (CDK1/cyclin B) [1]. Flavopiridol, in contrast, inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with IC50s in the 0.1 to 0.4 µM (100–400 nM) range [2]. This translates to a 5- to 40-fold lower biochemical potency for flavopiridol on the core cell-cycle CDKs.

Oncology Kinase Inhibitor Selectivity Enzymatic Assay

High Selectivity Window Against Non-CDK Kinases Versus Promiscuous Inhibitors

AG-012986 displays a wide selectivity window, with Ki values greater than 10,000 nM against a panel of non-CDK kinases including cyclic AMP-dependent PK, Chk1, c-Src TK, and VEGF RTK, and greater than 1,000 nM against ERK2, PKC, and FAK [1]. At a screening concentration of 1 µM, AG-012986 showed 0% inhibition against MEK-1, MKK6, SAPK2a/b, MAPKAP-K2, MSK-1, and ZAP-70, among others [2]. This contrasts with earlier pan-CDK chemotypes that often carry significant activity against related CMGC kinases, making AG-012986 a cleaner probe for CDK-specific biology.

Selectivity Profiling Off-Target Risk Biochemical Assay

Superior Antiproliferative Activity Across a Broad Tumor Cell Line Panel Compared to Clinical Stoppages

In a head-to-head panel of 18 tumor cell lines, AG-012986 achieved sub-100 nM IC50 values in 14 out of 18 lines, demonstrating a high 'hit rate' of broad antiproliferative efficacy [1]. In contrast, the clinically failed first-generation pan-CDK inhibitor flavopiridol showed more variable cellular potency, with many reported GI50 values exceeding 100 nM in the NCI-60 panel and requiring higher concentrations to achieve cytostatic effects in solid tumor models [2]. The robust cellular potency of AG-012986 across diverse histological backgrounds makes it a stringent benchmark for novel CDK inhibitor benchmarking.

Antiproliferative Activity Cancer Cell Panel IC50

Documented p38 MAPK-Dependent Off-Target Liability as a Differentiator from New-Generation CDK4/6 Selective Inhibitors

AG-012986 uniquely carries a mechanistically defined off-target liability: it induces T-cell apoptosis through inhibition of p38 MAPK phosphorylation, a pathway not targeted by selective CDK4/6 inhibitors like palbociclib or ribociclib [1]. This activity led to rapid bone-marrow-independent white blood cell toxicity in non-human primates and rodents, ultimately halting AG-012986's clinical development [2]. For researchers studying immunomodulatory effects of CDK inhibition or screening for compounds with reduced hematotoxicity, AG-012986 serves as an invaluable positive control for p38-dependent immune cell death, a feature absent in approved CDK4/6 agents.

Off-Target Toxicity Immunosuppression p38 MAPK

Efficacy Duration-Dependence and Pharmacokinetic-Pharmacodynamic (PK/PD) Model Differentiating AG-012986 from Bolus-Only Inhibitors

A key distinguishing pharmacological feature of AG-012986 is that its in vivo antitumor efficacy correlates with the duration of minimally effective plasma levels rather than peak drug concentrations (Cmax) [1]. In studies comparing intraperitoneal bolus with subcutaneous minipump infusion, continuous exposure significantly enhanced tumor growth inhibition (>83.1% in 10 of 11 xenograft models at MTD for 8-12 days), demonstrating that sustained target coverage is the efficacy driver [2]. This PK/PD relationship makes AG-012986 a superior model compound for programs developing extended-release formulations or evaluating the therapeutic benefits of continuous kinase suppression over intermittent dosing.

PK/PD Modeling Dosing Optimization Xenograft Efficacy

High-Value Procurement Scenarios for AG-012986 Pan-CDK Inhibitor


Standardizing Kinase Selectivity Profiling Panels in Drug Discovery

AG-012986's uniquely wide selectivity window versus non-CDK kinases (Ki >10,000 nM for PKA, Chk1, Src, VEGFR) establishes it as an ideal reference inhibitor for validating CDK-family selectivity screens [1]. Contract research organizations (CROs) and pharmaceutical selectivity panels can use AG-012986 as a 'clean' pan-CDK positive control that does not muddy non-CDK readouts, unlike more promiscuous kinase tool compounds.

Serving as a p38 MAPK-Mediated Immunotoxicity Positive Control in Safety Pharmacology

Because AG-012986's T-cell apoptosis mechanism is directly linked to p38 MAPK phosphorylation inhibition, it is the only pan-CDK inhibitor that doubles as a validated positive control for p38-dependent immune cell toxicity assays [2]. Safety pharmacology CROs can leverage this defined toxicity to benchmark new CDK inhibitor candidates for off-target immunosuppression risk.

Benchmarking Sustained-Release Formulations for Oral CDK Inhibitors

The published PK/PD data showing that AG-012986's in vivo efficacy is exposure-duration-driven rather than peak-concentration-driven provides a gold-standard reference case for developing extended-release oral dosage forms of CDK inhibitors [3]. Formulation R&D teams can use AG-012986 to model the efficacy gains achievable through modified-release technologies.

Evaluating Broad-Spectrum Antiproliferative Activity in Diverse Cancer Line Screens

With documented IC50 values below 100 nM in 14 out of 18 diverse tumor cell lines, AG-012986 is a potent tool compound for establishing the upper bound of CDK-dependent cytotoxicity in multi-line cancer panels [1]. Core facilities and academic screening centers can procure AG-012986 to calibrate high-throughput viability assays and benchmark novel synthetic CDK inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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